2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3S/c17-16(18,19)12-3-4-15(21-10-12)25-13-5-8-22(9-6-13)26(23,24)14-2-1-7-20-11-14/h1-4,7,10-11,13H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIZOBXAEDRTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a sulfonyl chloride derivative of pyridine under basic conditions.
Coupling Reaction: The intermediate is then coupled with a trifluoromethyl-substituted pyridine derivative. This step usually involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and molecular mechanisms.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development, especially in the treatment of diseases where modulation of these targets is beneficial.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties may contribute to the creation of high-performance polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it useful for studying biological processes and developing therapeutic agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared below with analogs from the evidence:
Notes:
- The sulfonyl group in the target compound and analogs (–14) increases molecular weight and polarity compared to non-sulfonyl analogs like .
- Substituents on the sulfonyl group (e.g., chloro, methoxy-methyl) modulate electronic and steric properties, impacting binding to biological targets .
Physicochemical Properties
Key Comparisons :
- Lipophilicity : The trifluoromethyl group enhances lipophilicity in all analogs, but sulfonyl groups (e.g., in –15) introduce polar characteristics, balancing solubility and membrane permeability.
- Synthetic Yield : Sulfonyl-containing analogs (e.g., : 67–81% yield) are synthesized efficiently via nucleophilic substitution or condensation reactions, similar to methods described for the target compound’s core .
Drug-Likeness and Computational Predictions
- Bioavailability : The target compound’s molecular weight (~420–430) and polar sulfonyl group align with Lipinski’s rules for oral bioavailability, similar to analogs in and .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, a feature shared with ’s derivatives, which are optimized for prolonged half-lives .
Biological Activity
The compound 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a pyridine ring with a trifluoromethyl group and a sulfonyl-piperidine moiety, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.37 g/mol. The presence of functional groups such as the sulfonyl group and trifluoromethyl enhances its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N4O3S |
| Molecular Weight | 320.37 g/mol |
| Structural Features | Pyridine, Piperidine, Trifluoromethyl |
The biological activity of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific molecular targets in biological systems. The sulfonyl group acts as a hydrogen bond acceptor, while the piperidine and pyridine rings facilitate π-π interactions with aromatic residues in proteins. This can modulate enzyme or receptor activities, leading to various pharmacological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that compounds similar to 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyridine rings demonstrate notable antibacterial and antifungal activities against various pathogens, including Mycobacterium tuberculosis .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural similarity to known anticancer agents has led to hypotheses regarding its efficacy against specific cancer types .
Study on Antimicrobial Efficacy
A study conducted on related pyridine derivatives demonstrated their effectiveness against Mycobacterium tuberculosis H37Ra. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting favorable pharmacokinetic properties conducive to drug development .
Study on Anticancer Effects
In another investigation focusing on pyridine compounds, researchers evaluated the cytotoxic effects of various derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives showed enhanced cytotoxicity when used in combination with conventional chemotherapy agents like doxorubicin, indicating a potential for synergistic effects in treatment protocols .
Q & A
Q. What are the key structural features of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine, and how do they influence its reactivity?
The compound features a pyridine core substituted with a trifluoromethyl group at position 5 and a piperidin-4-yloxy group at position 2. The piperidine ring is sulfonylated at the nitrogen by a pyridin-3-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl-piperidine moiety contributes to hydrogen-bonding interactions, critical for target binding .
Q. What methodologies are recommended for synthesizing this compound?
Synthesis typically involves sequential steps:
- Intermediate preparation : Coupling 5-(trifluoromethyl)pyridin-2-ol with a piperidin-4-yl derivative.
- Sulfonylation : Reacting the intermediate with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
- Purification : Column chromatography or recrystallization to isolate the final product. Catalytic methods may employ palladium or copper complexes for cross-coupling steps .
Q. How is the compound characterized for purity and structural confirmation?
Use ¹H/¹³C NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while HPLC (with UV detection at 254 nm) assesses purity (>95%). Comparative analysis with reference spectra in databases like PubChem ensures accuracy .
Advanced Research Questions
Q. What strategies optimize the yield of 2-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.
- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency.
- Temperature control : Maintain 60–80°C during sulfonylation to minimize side reactions. Yield improvements (from ~30% to >50%) are achievable via iterative optimization of these parameters .
Q. How can researchers resolve contradictions in biological activity data reported for derivatives of this compound?
Discrepancies often arise from variations in:
- Purity : Validate via HPLC and elemental analysis.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.
- Structural analogs : Compare with derivatives lacking the sulfonyl group (e.g., 1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol) to isolate functional group contributions .
Q. What computational tools predict the physicochemical properties and drug-likeness of this compound?
Use SwissADME or Molinspiration to calculate logP (predicted ~2.8), topological polar surface area (TPSA ~80 Ų), and bioavailability scores. Molecular docking (AutoDock Vina) models interactions with targets like kinase domains, highlighting the sulfonyl group’s role in binding affinity .
Q. What analytical challenges arise in detecting trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
